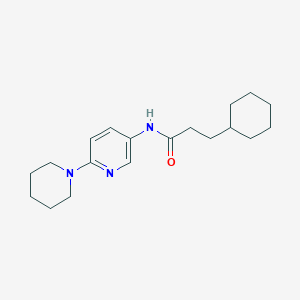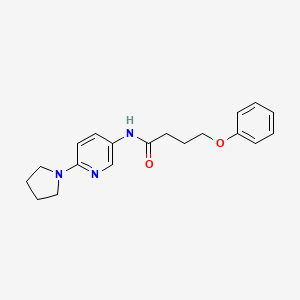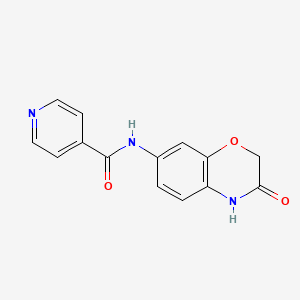
3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide, also known as CPP, is a compound that has been extensively studied for its potential use in scientific research. CPP is a small molecule that can easily cross the cell membrane, making it an ideal tool for studying the physiological and biochemical effects of various compounds on cells and tissues.
作用机制
3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide acts as a competitive antagonist at the NMDA receptor, binding to the same site as the neurotransmitter glutamate. By blocking the NMDA receptor, 3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide can prevent the influx of calcium ions into the cell, which is important for the activation of various signaling pathways.
Biochemical and Physiological Effects
3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide has been shown to have a number of biochemical and physiological effects in various cell and tissue types. For example, 3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide has been shown to inhibit the release of dopamine and serotonin from nerve terminals, which may be important for the treatment of various neurological and psychiatric disorders. 3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide has also been shown to inhibit the activity of various enzymes, such as protein kinase C and nitric oxide synthase, which are involved in various signaling pathways.
实验室实验的优点和局限性
One of the main advantages of using 3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide in lab experiments is its ability to cross the cell membrane and target specific receptors and enzymes. This makes 3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide an ideal tool for studying the physiological and biochemical effects of various compounds on cells and tissues. However, one limitation of using 3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide is its potential to cause non-specific effects, such as off-target effects on other receptors and enzymes.
未来方向
There are a number of future directions for research involving 3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the use of 3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide in combination with other compounds to study their synergistic effects on various signaling pathways. Finally, the development of more efficient synthesis methods for 3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide could lead to its wider use in scientific research.
合成方法
3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide can be synthesized using a variety of methods, including the reaction of 3-bromo-6-piperidin-1-ylpyridine with cyclohexylmagnesium bromide followed by reaction with propanoyl chloride. Another method involves the reaction of 3-chloro-6-piperidin-1-ylpyridine with cyclohexylamine followed by reaction with propanoyl chloride. The yield of 3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide using these methods is typically around 50-60%.
科学研究应用
3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide has been used extensively in scientific research as a tool to study the physiological and biochemical effects of various compounds on cells and tissues. 3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide is a potent blocker of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes, as well as pain perception. 3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide has also been used to study the effects of various compounds on the release of neurotransmitters, such as dopamine and serotonin, from nerve terminals.
属性
IUPAC Name |
3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c23-19(12-9-16-7-3-1-4-8-16)21-17-10-11-18(20-15-17)22-13-5-2-6-14-22/h10-11,15-16H,1-9,12-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLZYOZYUKSOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CN=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-fluorophenoxy)-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide](/img/structure/B7518938.png)
![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-phenoxypropanamide](/img/structure/B7518949.png)
![2-[(4-ethoxyphenyl)sulfonylamino]-N-[(2-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7518955.png)


![3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B7518983.png)
![3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7518988.png)

![N'-[2-(4-bromophenoxy)acetyl]-2,4-dihydroxybenzohydrazide](/img/structure/B7519008.png)
![(4-Methylphenyl) 3-[3-butyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]propanoate](/img/structure/B7519010.png)
![ethyl (2E,4E)-2-cyano-5-[4-(difluoromethoxy)phenyl]-3-phenylpenta-2,4-dienoate](/img/structure/B7519023.png)
![N'-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2-(1,3-dioxoinden-2-yl)-3-(1H-imidazol-5-yl)propanehydrazide](/img/structure/B7519027.png)
![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine-1-carbonyl]-2-phenylphthalazin-1-one](/img/structure/B7519035.png)
